molecular formula C29H29N3O B3500351 [2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

[2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3500351
M. Wt: 435.6 g/mol
InChI Key: AVPSKNXTBKFMEL-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE: is a complex organic compound with a unique structure that combines quinoline and piperazine moieties

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O/c1-20-13-14-21(2)25(19-20)28-22(3)27(24-11-7-8-12-26(24)30-28)29(33)32-17-15-31(16-18-32)23-9-5-4-6-10-23/h4-14,19H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPSKNXTBKFMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, amines

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline and piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between quinoline and piperazine derivatives with biological macromolecules. It can also serve as a model compound for studying the metabolism and biotransformation of similar structures.

Medicine

In medicine, 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
  • [4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
  • [4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone

Uniqueness

Compared to similar compounds, [2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYLMETHANONE stands out due to its combined quinoline and piperazine structure. This dual functionality allows for a broader range of chemical reactions and potential applications in various fields. Its unique structure also provides opportunities for the development of new materials and pharmaceuticals with enhanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

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